molecular formula C16H16N2O B11126936 1-Ethyl-2-phenoxymethyl-1H-benzoimidazole

1-Ethyl-2-phenoxymethyl-1H-benzoimidazole

Cat. No.: B11126936
M. Wt: 252.31 g/mol
InChI Key: AZIZISXKSAPRMG-UHFFFAOYSA-N
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Description

1-ETHYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-aminobenzimidazole with phenoxyacetic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can include the use of microwave irradiation or ultrasound to accelerate the reaction and improve efficiency . The choice of catalysts and reaction conditions can be optimized to achieve high purity and yield on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated benzimidazole compounds.

Mechanism of Action

The mechanism of action of 1-ETHYL-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-ethyl-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C16H16N2O/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

AZIZISXKSAPRMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3

Origin of Product

United States

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